4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol
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Overview
Description
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups, a hydrazone linkage, and a bromonitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions to introduce the morpholine groups.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.
Bromonitrophenol Introduction: The final step involves the condensation of the hydrazone intermediate with 4-bromo-6-nitrophenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Condensation: The hydrazone linkage can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like sodium thiolate or primary amines.
Condensation: Acidic or basic catalysts to facilitate the reaction.
Major Products
Reduction: 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-AMINO-6-NITROPHENOL.
Substitution: 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-THIOPHENOL-6-NITROPHENOL.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: Its interactions with enzymes or receptors can be studied to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-NITROPHENOL is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and nitro group. These interactions may lead to inhibition or activation of biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLORO-6-NITROPHENOL: Similar structure but with a chlorine atom instead of bromine.
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-AMINOPHENOL: Similar structure but with an amino group instead of a nitro group.
Properties
Molecular Formula |
C18H21BrN8O5 |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C18H21BrN8O5/c19-13-9-12(15(28)14(10-13)27(29)30)11-20-24-16-21-17(25-1-5-31-6-2-25)23-18(22-16)26-3-7-32-8-4-26/h9-11,28H,1-8H2,(H,21,22,23,24)/b20-11+ |
InChI Key |
AICCUHRSYKXTSJ-RGVLZGJSSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)N4CCOCC4 |
Origin of Product |
United States |
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